molecular formula C33H18ClN9Na4O12S4 B12735483 Tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate CAS No. 84434-58-2

Tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate

Cat. No.: B12735483
CAS No.: 84434-58-2
M. Wt: 988.2 g/mol
InChI Key: BFGORUIXPULGPD-UHFFFAOYSA-J
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Description

Tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate is a polyaromatic azo compound with a highly conjugated structure. It features a central 1,3,5-triazine ring substituted with amino and chloro groups, linked via azo (-N=N-) bridges to naphthalene moieties functionalized with sulfonate (-SO₃⁻) groups. The tetrasodium counterions enhance its solubility in aqueous media, making it suitable for applications in dyes, pharmaceuticals, or molecular probes . Its complex architecture allows strong π-π interactions and hydrogen bonding, contributing to stability and binding affinity in biological or industrial contexts.

Properties

CAS No.

84434-58-2

Molecular Formula

C33H18ClN9Na4O12S4

Molecular Weight

988.2 g/mol

IUPAC Name

tetrasodium;3-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C33H22ClN9O12S4.4Na/c34-31-37-32(35)39-33(38-31)36-25-8-9-28(22-14-17(56(44,45)46)4-6-19(22)25)43-42-26-10-11-27(23-15-18(57(47,48)49)5-7-20(23)26)41-40-16-12-24-21(30(13-16)59(53,54)55)2-1-3-29(24)58(50,51)52;;;;/h1-15H,(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H3,35,36,37,38,39);;;;/q;4*+1/p-4

InChI Key

BFGORUIXPULGPD-UHFFFAOYSA-J

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=C6C=C(C=CC6=C(C=C5)NC7=NC(=NC(=N7)N)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate involves multiple steps. The process typically starts with the diazotization of 4-amino-6-chloro-1,3,5-triazine, followed by coupling with 7-sulphonato-1-naphthylamine. This intermediate product is then further diazotized and coupled with another molecule of 7-sulphonato-1-naphthylamine to form the final compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried before being converted to its tetrasodium salt form.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions can break down the azo bonds, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can produce various amines.

Scientific Research Applications

Tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize biological tissues and cells.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate involves its interaction with various molecular targets. The compound’s azo bonds can undergo cleavage, leading to the formation of reactive intermediates that can interact with cellular components. The triazine ring can also participate in nucleophilic substitution reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate

This trisodium analogue shares key structural motifs with the target compound, including:

  • A 4-amino-6-chloro-1,3,5-triazine core.
  • Azo-linked naphthalene rings with sulfonate groups.
  • High water solubility due to sodium counterions.

Key Differences :

  • Substituent Variation: The trisodium compound has a methylamino (-NHCH₃) group and a hydroxyl (-OH) group on the naphthyl ring, whereas the tetrasodium compound lacks hydroxyl groups and features additional sulfonate substituents.
  • Counterion Count : The trisodium form has three sodium ions versus four in the target compound, affecting ionic strength and solubility.
  • Topological Polar Surface Area (TPSA) : The trisodium compound has a TPSA of 348 Ų (indicative of hydrogen-bonding capacity), while the tetrasodium compound likely exhibits higher TPSA due to additional sulfonate groups .
Triazine-Based Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)

Compounds like triflusulfuron methyl ester (methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate) share the triazine core but differ significantly in functionalization :

  • Functional Groups : Sulfonylurea (-SO₂NHC(=O)NH-) linkages replace azo bridges, limiting conjugation but enhancing enzyme inhibition (e.g., acetolactate synthase in plants).
  • Applications: Herbicidal activity vs.
  • Solubility : The methyl ester in triflusulfuron reduces polarity compared to the fully sulfonated tetrasodium compound.

Physicochemical and Functional Comparison

Table 1: Comparative Properties of Tetrasodium Compound and Analogues

Property Tetrasodium Target Compound Trisodium Analogue Triflusulfuron Methyl Ester
Molecular Weight ~1,200–1,300 g/mol (estimated) 1,065.74 g/mol 471.4 g/mol
Sulfonate Groups 4 3 0 (methyl ester)
Key Functional Groups Azo, triazine, sulfonate Azo, triazine, hydroxyl, sulfonate Sulfonylurea, triazine, trifluoroethoxy
Solubility High (aqueous) High (aqueous) Moderate (organic solvents)
Applications Dyes, biochemical probes (hypothetical) Biochemical research Herbicide

Research Findings and Analytical Insights

  • Mass Spectrometry : High-resolution MS would differentiate sodium adducts (e.g., [M+4Na]⁴⁺ for the tetrasodium compound) from analogues with fewer counterions .
  • Thermodynamic Stability: The tetrasodium compound’s multiple sulfonates and conjugated structure likely enhance thermal stability compared to non-sulfonated triazines .

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